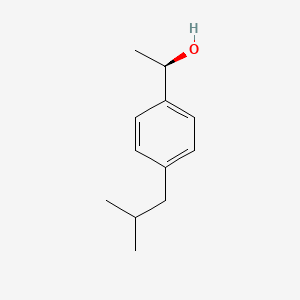

(1R)-1-(4-isobutylphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

(1R)-1-[4-(2-methylpropyl)phenyl]ethanol |

InChI |

InChI=1S/C12H18O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10,13H,8H2,1-3H3/t10-/m1/s1 |

InChI Key |

VLVILBSSXMZZCB-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)O |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)O |

Origin of Product |

United States |

Significance As a Chiral Intermediate in Fine Chemical Synthesis

The utility of (1R)-1-(4-isobutylphenyl)ethanol as a chiral intermediate is a cornerstone of its academic and industrial interest. Chiral intermediates are essential building blocks in the synthesis of enantiomerically pure compounds, which are molecules that are non-superimposable mirror images of each other. In many applications, particularly in the pharmaceutical and agrochemical industries, only one enantiomer of a chiral molecule exhibits the desired biological activity, while the other may be inactive or even detrimental. nih.govnih.gov

The synthesis of this compound itself is an area of active research, with various methods being explored to achieve high yields and enantioselectivity. A common approach involves the asymmetric reduction of the corresponding ketone, 4'-isobutylacetophenone (B122872). google.comresearchgate.net This transformation can be achieved using a variety of catalytic systems, including those based on transition metals like rhodium and iridium, as well as biocatalytic methods employing enzymes. The choice of catalyst is crucial for controlling the stereochemical outcome of the reaction, ensuring the production of the desired (R)-enantiomer.

Once obtained in high enantiomeric purity, this compound serves as a precursor in a range of chemical transformations. One of the most prominent examples of its application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) dexibuprofen, the pharmacologically active (S)-enantiomer of ibuprofen (B1674241). comsol.comnih.gov The synthesis often involves the conversion of the alcohol to a suitable leaving group, followed by a carbonylation reaction to introduce the carboxylic acid moiety. comsol.comresearchgate.net This process highlights the role of this compound as a key strategic intermediate, enabling the efficient and stereocontrolled construction of the final drug molecule.

The reactivity of the hydroxyl group and the stereocenter at the adjacent carbon atom make this compound a valuable synthon for introducing a specific chiral motif into a target molecule. Its applications extend beyond the synthesis of ibuprofen, with researchers exploring its use in the creation of other complex chiral structures. The principles of asymmetric synthesis, which are central to the production and utilization of this chiral alcohol, are a fundamental area of modern organic chemistry. rsc.orgnih.gov

Stereochemical Importance and Enantiomeric Purity Considerations in Pharmaceutical Precursors

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely employed technique for the reduction of ketones to alcohols. In the context of synthesizing this compound, this involves the reduction of the ketone group in 4-isobutylacetophenone. The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of this transformation. Both heterogeneous and homogeneous catalytic systems have been explored, with heterogeneous catalysts often favored in industrial settings for their ease of separation and recovery.

Heterogeneous Catalysis of 4-Isobutylacetophenone

Heterogeneous catalysts, particularly those based on nickel and copper, are instrumental in the industrial-scale hydrogenation of 4-isobutylacetophenone. These solid-phase catalysts offer significant advantages in terms of process continuity and catalyst recycling.

Raney nickel is a versatile and highly active catalyst used extensively in various hydrogenation reactions. vineethchemicals.com It is particularly effective in the reduction of carbonyl compounds. vineethchemicals.com The catalytic activity of Raney nickel is attributed to its high surface area and the presence of adsorbed hydrogen. reddit.com

The efficiency of Raney nickel-catalyzed hydrogenation is highly dependent on the optimization of reaction parameters. The hydrogenation of 4-isobutylacetophenone is often carried out in the absence of a solvent. google.comgoogle.com Key parameters that are manipulated to maximize the conversion and yield include temperature and hydrogen pressure. For instance, one study details a hydrogenation process performed at 308 K and an overpressure of 4 bars of hydrogen. scispace.com The reaction solvent can also influence the outcome; for example, using isopropanol (B130326) as a solvent has been reported in the context of transfer hydrogenation with Raney nickel. rsc.org

Interactive Data Table: Raney Nickel Hydrogenation Parameters

| Parameter | Reported Value/Condition | Source |

| Temperature | 308 K | scispace.com |

| Pressure | 4 bars (hydrogen atmosphere) | scispace.com |

| Solvent | Solvent-free or Isopropanol | google.comgoogle.comrsc.org |

| Reaction Time | 24 hours | scispace.com |

The activity of Raney nickel can be significantly enhanced through specific pre-treatment and activation procedures. A common method involves treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution to leach out the aluminum, creating a porous nickel catalyst with a high surface area. reddit.comacs.org The catalyst is typically stored under water or a suitable solvent to prevent its pyrophoric nature when dry. vineethchemicals.comreddit.comgoogle.com

A crucial pre-treatment step for catalysts stored under water is washing with an organic solvent, such as methanol (B129727), ethanol (B145695), or isopropanol, to remove the water. google.comgoogle.com This washing step is reported to substantially increase the conversion of 4-isobutylacetophenone and the yield of 1-(4'-isobutylphenyl)ethanol. google.comgoogle.com The activation process can be a rapid, with significant aluminum leaching occurring within seconds. scispace.com For industrial applications, a detailed pre-treatment may involve washing the water-suspended catalyst multiple times with demineralized water and then ethanol to reduce the residual water content. scispace.com

Interactive Data Table: Raney Nickel Activation and Pre-treatment

| Step | Description | Source |

| Activation | Leaching of Ni-Al alloy with NaOH solution to remove aluminum. | reddit.comacs.org |

| Washing (Post-Activation) | Washing with distilled water and then absolute ethanol until neutral pH. | google.com |

| Pre-reaction Treatment | Washing the water-wetted catalyst with a lower alkanol (methanol, ethanol, isopropanol). | google.comgoogle.com |

| Industrial Scale Pre-treatment | Dosing catalyst into a reactor, adding demineralized water, mixing, decanting, and repeating with water and then ethanol. | scispace.com |

Copper-based catalysts present an alternative to nickel for the hydrogenation of carbonyl compounds. They are known for their high efficiency in hydrogenation processes and can be tailored for specific reactions. google.com

Copper-containing catalysts used for the hydrogenation of 4-isobutylacetophenone often consist of copper in combination with one or more other metals. google.com The catalyst composition can be optimized to enhance activity and selectivity. A patent describes a catalyst composition comprising 30 to 98 mass-% of copper relative to the total mass of metals present. google.com These catalysts are typically prepared from a pre-catalyst composition containing a mixture of metal oxides, which are then "activated" through reduction. google.com

The activation process for copper-based catalysts generally involves reduction to convert the copper oxides to metallic copper, which is the active catalytic species. google.com This reduction can be carried out under a hydrogen atmosphere at elevated temperatures. Supported copper catalysts, for instance on silica (B1680970) or alumina, are prepared by methods like incipient wetness impregnation, followed by calcination and reduction in hydrogen. mdpi.com The nature of the support material and the dispersion of copper particles have been shown to influence the catalytic activity. mdpi.com

Copper-Containing Catalyst Systems for Carbonyl Reduction

Selective Hydrogenation of Ketone Functional Groups

The selective hydrogenation of the ketone group in 4-isobutylacetophenone is a primary method for producing 1-(4-isobutylphenyl)ethanol (B131453). Achieving high selectivity for the alcohol product over further hydrogenation to form byproducts is a key challenge.

Research has shown that a sodium-promoted Palladium on carbon (Pd/C) catalyst can significantly enhance the selective hydrogenation of 4-isobutylacetophenone. researchgate.netosti.gov This method has demonstrated a yield of over 96% for the desired 1-(4-isobutylphenyl)ethanol under mild conditions. osti.gov The promotion with sodium is believed to induce geometric and electronic effects within the microporous support of the catalyst, which favors the formation of the alcohol. osti.gov

Another approach involves the use of a treated activated sponge nickel catalyst, such as Raney nickel. google.com This method, which involves washing the water-wetted catalyst with an organic solvent like a lower alkanol, has been shown to substantially increase the conversion of 4-isobutylacetophenone and the yield of the resulting alcohol within a practical timeframe. google.comepo.org

The table below summarizes the effectiveness of different catalysts in the selective hydrogenation of 4-isobutylacetophenone.

| Catalyst | Promoter/Treatment | Yield of 1-(4-isobutylphenyl)ethanol | Reference |

| Pd/C | Sodium | >96% | osti.gov |

| Raney Nickel | Washed with lower alkanol | High conversion and yield | google.com |

Gold Nanoparticle Catalysis under Mild Conditions

Gold nanoparticles (AuNPs) have emerged as effective catalysts for various organic transformations, including the reduction of ketones, under mild reaction conditions. beilstein-journals.orgcapes.gov.br The catalytic activity of AuNPs is highly dependent on their size and the nature of the support material. researchgate.net

The synthesis of AuNPs can be achieved through various methods, including the reduction of a gold precursor, such as HAuCl₄, often in the presence of a stabilizing agent to control particle size and prevent aggregation. sciepublish.comfrontiersin.org For instance, AuNPs can be immobilized in an aluminum oxyhydroxide support via a sol-gel method, creating a recyclable catalyst. capes.gov.br

These gold-based catalysts have demonstrated high activity at room temperature for the aerobic oxidation of alcohols and can also be applied to the reduction of ketones. capes.gov.br The use of AuNPs offers a green and efficient alternative to traditional catalytic systems, often operating under ambient conditions without the need for harsh reagents. sciepublish.com

Homogeneous Catalysis for Asymmetric Hydrogenation

Homogeneous catalysis offers a powerful tool for the asymmetric hydrogenation of prochiral ketones, like 4-isobutylacetophenone, to produce enantiomerically pure alcohols such as this compound.

Iridium (Ir) and Rhodium (Rh) complexes featuring N-heterocyclic carbene (NHC) ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of ketones. researchgate.netclockss.org These catalysts can exhibit remarkable activity and enantioselectivity under mild, base-free conditions. researchgate.net For example, certain iridium complexes with bidentate NHC-phosphine ligands have achieved complete hydrogenation of ketones at room temperature and 1 bar of hydrogen pressure in as little as 30 minutes, with enantiomeric excesses (ee) up to 96%. researchgate.net

The synthesis of these Rh(I) and Ir(I) NHC complexes typically involves the reaction of an imidazolium (B1220033) salt with a metal precursor. clockss.org The resulting complexes are often stable in air and moisture in their solid state. clockss.org

The table below presents data on the performance of Ir and Rh-NHC complexes in asymmetric hydrogenation.

| Metal | Ligand Type | Conditions | Enantiomeric Excess (ee) | Reference |

| Iridium | Bidentate NHC-phosphine | Room temp, 1 bar H₂ | Up to 96% | researchgate.net |

The design of the chiral ligand is paramount for achieving high enantioselectivity in asymmetric hydrogenation. The steric and electronic properties of the ligand create a chiral environment around the metal center, which dictates the stereochemical outcome of the reaction.

For Ir- and Rh-catalyzed hydrogenations, the development of chiral bidentate and tridentate ligands has been a major focus. unl.edursc.org Subtle modifications to the ligand scaffold can significantly impact the topography of the chiral pocket around the catalytic metal, thereby influencing the asymmetric induction. unl.edu For instance, in some rhodium-based systems, a "lock-and-key" mechanism has been proposed, where the major catalyst-substrate adduct proceeds to react with hydrogen to form the final product. acs.org

N-heterocyclic carbene ligands are particularly effective due to their strong σ-donating properties, which form stable metal complexes. Chiral NHC ligands can be designed with various steric and electronic features to optimize their performance in asymmetric catalysis. pageplace.denih.gov The mechanism of chiral induction often involves the formation of specific catalyst-substrate intermediates where one face of the ketone is preferentially presented for hydrogenation. acs.orgresearchgate.net The development of iridium complexes with chiral N,P ligands and pyridine-phosphinite ligands has led to unprecedented enantioselectivities in the hydrogenation of challenging substrates. researchgate.net

Iridium and Rhodium Complexes with N-Heterocyclic Carbene Ligands

Conventional Reductive Synthesis Methods

Traditional chemical reductants remain a cornerstone in the synthesis of alcohols from ketones. The following sections detail the use of two common metal hydride reagents for the preparation of 1-(4-isobutylphenyl)ethanol.

Sodium Borohydride (B1222165) Reduction of 4-Isobutylacetophenone

Sodium borohydride (NaBH4) is a widely used and relatively mild reducing agent for aldehydes and ketones. masterorganicchemistry.comyoutube.com Its reaction with 4-isobutylacetophenone provides 1-(4-isobutylphenyl)ethanol. The reaction is typically carried out in a protic solvent like methanol or ethanol. researchgate.net

The mechanism involves the transfer of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate. Subsequent protonation by the solvent yields the final alcohol product. youtube.com While effective in terms of conversion, the reduction of a prochiral ketone with a non-chiral reagent like NaBH4 results in a racemic mixture of the (R) and (S) enantiomers of the alcohol. Therefore, a subsequent resolution step would be necessary to isolate the desired (1R)-enantiomer.

A study modifying a previously published synthesis reported a yield of 87.2% for the reduction of p-isobutylacetophenone using sodium borohydride in methanol. researchgate.net The reaction was allowed to proceed for 10 minutes before being quenched with hydrochloric acid. researchgate.net

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LiAlH4 or LAH) is a significantly more powerful reducing agent than sodium borohydride. adichemistry.commasterorganicchemistry.com It readily reduces a wide range of carbonyl compounds, including ketones, to their corresponding alcohols. adichemistry.comyoutube.com The higher reactivity of LAH stems from the greater polarity of the Al-H bond compared to the B-H bond in NaBH4. libretexts.org

The reduction of 4-isobutylacetophenone with LiAlH4 proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. adichemistry.com Due to its high reactivity, LiAlH4 reactions must be conducted in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with water and other protic sources. adichemistry.comlibretexts.org Similar to sodium borohydride, the use of the achiral LiAlH4 on a prochiral ketone produces a racemic alcohol.

The general reaction is as follows:

4 Ph-CO-CH3 + LiAlH4 → (Ph-CHO-CH3)4AlLi

(Ph-CHO-CH3)4AlLi + 4 H2O → 4 Ph-CH(OH)-CH3 + Al(OH)3 + LiOH

(Where Ph represents the 4-isobutylphenyl group)

Comparative Analysis of Synthetic Pathways

The choice of a synthetic route for this compound is a balance of factors including cost, efficiency, safety, and environmental impact. This section compares the discussed methodologies based on green chemistry principles and process optimization metrics.

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more sustainable, for example by minimizing waste and using less hazardous substances. sigmaaldrich.cominstituteofsustainabilitystudies.comjddhs.com Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. sigmaaldrich.cominstituteofsustainabilitystudies.com

The traditional "brown" synthesis of ibuprofen, which involved six steps, had a low atom economy of about 40%. monash.eduugal.ro This means that 60% of the mass of the reactants was lost as waste. scheikundeinbedrijf.nl In contrast, the greener, three-step process developed by the BHC Company, which proceeds through the this compound intermediate, boasts a significantly higher atom economy of around 77%. monash.eduugal.roresearchgate.net This improved process dramatically reduces waste; for instance, the only major byproduct is acetic acid, which can be recovered and utilized in other applications, potentially pushing the atom economy closer to 100%. ugal.ro

Other green chemistry principles relevant to the synthesis of this compound include:

Catalysis: The use of catalytic reagents (like enzymes in chemoenzymatic synthesis or metal catalysts in hydrogenation) is superior to stoichiometric reagents (like LiAlH4 and NaBH4) as they are required in smaller amounts and can often be recycled and reused. sigmaaldrich.comnih.gov

Safer Solvents and Auxiliaries: Chemoenzymatic reactions can often be run in water, a benign solvent. Conventional reductions may require more hazardous organic solvents. jddhs.com

Reduction of Derivatives: The streamlined green synthesis of ibuprofen avoids unnecessary intermediate steps and protecting groups, which reduces reagent consumption and waste generation. sigmaaldrich.comnih.gov

Yield and Purity Optimization across Diverse Methodologies

The ultimate goal in any synthetic process is to achieve a high yield of a pure product. In the case of this compound, enantiomeric purity is as crucial as chemical purity.

| Synthetic Method | Key Features | Reported Yield | Stereoselectivity | Reference |

| Chemoenzymatic Reduction | Uses alcohol dehydrogenase; mild conditions. | High (method-dependent) | Excellent (>99% ee achievable) | nih.gov |

| Sodium Borohydride Reduction | Simple procedure; racemic product. | 87.2% | None (produces racemate) | researchgate.net |

| Lithium Aluminum Hydride Reduction | Powerful reductant; racemic product. | High (method-dependent) | None (produces racemate) | adichemistry.commasterorganicchemistry.com |

| Catalytic Hydrogenation | Can be made stereoselective with chiral catalysts. | High conversion and yield reported. | Can be high with appropriate catalyst. | google.comgoogle.com |

Chemical Transformations and Mechanistic Studies of 1r 1 4 Isobutylphenyl Ethanol

Reactivity Profiles and Derivative Formation

The reactivity of (1R)-1-(4-isobutylphenyl)ethanol is centered around the hydroxyl group and the adjacent benzylic carbon. This allows for a range of transformations, including oxidation, reduction, and substitution reactions, to produce a variety of important derivatives.

Oxidation Reactions to Acetophenone Analogues

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. In the case of this compound, this reaction yields 4'-isobutylacetophenone (B122872). This conversion is a critical step in certain synthetic routes and is often studied to optimize reaction conditions and catalyst efficiency. Various oxidizing agents can be employed for this purpose, ranging from classic chromium-based reagents to more environmentally benign methods involving catalytic oxidation. The use of nanocatalysts, such as those based on gold nanoparticles, has shown significant promise in the oxidation of alcohols, offering high activity and selectivity. researchgate.net

Table 1: Oxidation of this compound

| Reactant | Product | Reaction Type |

|---|

Reduction Reactions to Saturated Hydrocarbon Analogues

The reduction of this compound can lead to the formation of the corresponding saturated hydrocarbon, isobutylbenzene. This transformation involves the removal of the hydroxyl group. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for the reduction of alkyl halides, which can be derived from the alcohol. lumenlearning.com This type of reaction is particularly useful when the goal is to deoxygenate the molecule and produce the parent hydrocarbon structure.

Table 2: Reduction of this compound Derivative

| Reactant | Product | Reagent | Reaction Type |

|---|

Substitution Reactions for Halide Derivatives (e.g., 1-(4-Isobutylphenyl)ethyl Chloride Formation)

The conversion of alcohols to alkyl halides is a common and important reaction in organic synthesis, as it transforms a poor leaving group (hydroxyl) into a good leaving group (halide). libretexts.orgyoutube.com The reaction of this compound with hydrogen halides, such as hydrogen chloride (HCl), proceeds via a nucleophilic substitution mechanism to form 1-(4-isobutylphenyl)ethyl chloride. libretexts.org

Given that this compound is a secondary benzylic alcohol, the reaction mechanism for substitution with hydrogen halides can proceed through an S(_N)1 pathway. libretexts.org The benzylic carbocation intermediate is stabilized by resonance with the aromatic ring. The reaction is initiated by the protonation of the hydroxyl group by the acid, forming a good leaving group (water). libretexts.orgyoutube.com Dissociation of the protonated alcohol leads to the formation of a carbocation, which is then attacked by the halide ion to yield the alkyl halide product. libretexts.org The formation of 1-(4-isobutylphenyl)ethyl chloride is a crucial activation step in some ibuprofen (B1674241) synthesis routes. comsol.comcomsol.com

Table 3: Nucleophilic Substitution of this compound

| Reactant | Product | Reagent | Mechanism |

|---|

Role in Key Pharmaceutical Synthesis Pathways

This compound is a pivotal intermediate in the industrial synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Its strategic position in the synthesis allows for the introduction of the carboxylic acid moiety required for the final drug structure.

Carbonylation Mechanisms in Ibuprofen Synthesis

One of the most elegant and atom-economical methods for synthesizing ibuprofen from this compound is through a carbonylation reaction. This process involves the introduction of a carbonyl group (C=O) using carbon monoxide in the presence of a catalyst.

Catalytic Cycle Analysis (e.g., Palladium-Catalyzed Carbonylation)

The palladium-catalyzed carbonylation of this compound to ibuprofen is a well-established industrial process. google.comgoogle.com The reaction is typically carried out in an acidic aqueous medium under carbon monoxide pressure. google.comgoogle.com

The catalytic cycle can be summarized in the following key steps: comsol.comcomsol.com

Activation of the Substrate : The synthesis begins with the dehydration of 1-(4-isobutylphenyl)ethanol (B131453) to form 4-isobutylstyrene (B134460). comsol.com This intermediate then undergoes hydrohalogenation with HCl to produce the active substrate, 1-(4-isobutylphenyl)ethyl chloride. comsol.comcomsol.com

Catalyst Activation : The palladium precatalyst, often a Pd(II) species like PdCl₂(PPh₃)₂, is reduced in situ to the active Pd(0) catalyst. comsol.comcomsol.com

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with 1-(4-isobutylphenyl)ethyl chloride. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming an organopalladium(II) complex. comsol.comcomsol.com

Carbon Monoxide Insertion (Carbonylation) : A molecule of carbon monoxide coordinates to the palladium center and then inserts into the palladium-carbon bond, forming an acyl-palladium complex. comsol.comcomsol.com

Hydrolysis : The acyl-palladium complex reacts with water (hydrolysis) to produce ibuprofen and regenerate the palladium catalyst, which can then re-enter the catalytic cycle. comsol.comcomsol.com

The efficiency and regioselectivity of this process are highly dependent on reaction parameters such as the pressure of carbon monoxide, the nature of the phosphine (B1218219) ligand, and the concentration of hydrochloric acid. postech.ac.kr This catalytic system allows for the direct and regioselective synthesis of ibuprofen, favoring the formation of the desired branched isomer. postech.ac.kr

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4'-Isobutylacetophenone |

| Isobutylbenzene |

| 1-(4-Isobutylphenyl)ethyl chloride |

| Lithium aluminum hydride |

| Hydrogen chloride |

| Ibuprofen |

| 4-Isobutylstyrene |

| Palladium(II) chloride bis(triphenylphosphine) |

| Carbon monoxide |

Investigation of Reaction Intermediates (e.g., 4-Isobutylstyrene, 1-(4-Isobutylphenyl)ethyl Chloride)

In the synthesis of valuable chemical compounds like ibuprofen from this compound, the reaction does not proceed in a single step. Instead, it involves the formation of key transient species known as reaction intermediates. The identification and understanding of these intermediates are crucial for optimizing reaction conditions and maximizing product yield.

Two significant intermediates in the carbonylation pathway of this compound are 4-isobutylstyrene and 1-(4-isobutylphenyl)ethyl chloride. comsol.com Kinetic studies and mechanistic proposals have elucidated a sequential pathway where the starting alcohol first undergoes dehydration to form 4-isobutylstyrene. comsol.com This alkene is then subjected to hydrohalogenation, typically with hydrogen chloride (HCl), to produce the active substrate for the subsequent carbonylation step: 1-(4-isobutylphenyl)ethyl chloride. comsol.comresearchgate.net

Table 1: Key Reaction Intermediates and Their Roles

| Intermediate | Formation Pathway | Role in Synthesis |

|---|---|---|

| 4-Isobutylstyrene | Dehydration of this compound. comsol.com | Precursor to the active substrate. comsol.com |

Catalytic System Design and Optimization (e.g., Water-Soluble Palladium Catalysts)

The efficiency and selectivity of the carbonylation of this compound are heavily dependent on the design of the catalyst system. Palladium-based catalysts are particularly effective for this transformation. A significant area of research has been the development of homogeneous catalyst systems that are soluble in the reaction medium, allowing for high activity under relatively mild conditions. researchgate.net

One such system employs a combination of a palladium precursor, like bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂), with co-catalysts such as p-toluenesulfonic acid (TsOH) and lithium chloride (LiCl). researchgate.net In this system, a three-step reaction pathway is proposed, which includes the formation of an active palladium(0) species and the generation of 1-(4-isobutylphenyl)ethyl chloride as the active substrate before the main carbonylation cycle begins. researchgate.net

A major advancement in catalyst design for this process is the use of water-soluble palladium catalysts. These catalysts, often featuring sulfonated phosphine ligands like triphenylphosphine-3,3′,3″-trisulfonic acid trisodium (B8492382) salt (TPPTS), allow the reaction to be performed in a two-phase system (e.g., water/organic). This approach offers significant advantages, including the straightforward separation of the product (in the organic phase) from the catalyst (in the aqueous phase), enabling catalyst recycling and reducing product contamination. The active catalytic species is often a Pd(0) complex, which can be formed in situ from a Pd(II) precursor. nsf.govwhiterose.ac.uk The optimization of such systems involves adjusting parameters like pressure, temperature, and the concentrations of the catalyst, co-catalysts, and reactants to maximize the reaction rate and yield. researchgate.net

Table 2: Examples of Catalytic Systems

| Catalyst Precursor | Ligand / Co-catalyst | System Type | Key Features |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | p-Toluenesulfonic acid (TsOH), Lithium Chloride (LiCl) | Homogeneous | Operates via a proposed three-step mechanism involving in situ generation of the active substrate. researchgate.net |

| Water-Soluble Pd Complex | Triphenylphosphine-3,3′,3″-trisulfonic acid trisodium salt (TPPTS) | Biphasic (Water/Organic) | Facilitates easy separation of the catalyst from the product, allowing for catalyst recycling. |

Mechanistic Insights into Other Transformation Pathways (e.g., Hydration, Dehydration)

Besides the carbonylation pathway, this compound can participate in other fundamental organic transformations, notably dehydration and its reverse reaction, hydration.

Dehydration: The elimination of a water molecule from this compound to form an alkene is a key transformation. As mentioned previously, the dehydration of the alcohol to yield 4-isobutylstyrene is the initial step in certain synthetic routes toward ibuprofen. comsol.com This reaction is typically acid-catalyzed. The mechanism involves the protonation of the hydroxyl group by an acid, forming a good leaving group (water). The departure of the water molecule generates a secondary carbocation at the benzylic position. This carbocation is stabilized by resonance with the adjacent phenyl ring. Finally, a base (which can be a water molecule or the conjugate base of the acid catalyst) abstracts a proton from the adjacent carbon, leading to the formation of the double bond in 4-isobutylstyrene.

Hydration: Hydration is the reverse of dehydration and involves the addition of a water molecule across the double bond of an alkene. The hydration of 4-isobutylstyrene would yield this compound. This reaction is also typically catalyzed by acid. The mechanism begins with the protonation of the alkene's double bond by the acid catalyst, following Markovnikov's rule. This results in the formation of the more stable carbocation, which is the same resonance-stabilized secondary benzylic carbocation formed during the dehydration process. A water molecule then acts as a nucleophile, attacking the carbocation. The final step is the deprotonation of the resulting oxonium ion by a base (like water) to yield the final alcohol product, this compound.

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₁₈O |

| 4-Isobutylstyrene | C₁₂H₁₆ |

| 1-(4-Isobutylphenyl)ethyl Chloride | C₁₂H₁₇Cl |

| Ibuprofen | C₁₃H₁₈O₂ |

| Palladium(II) Chloride | PdCl₂ |

| Triphenylphosphine | C₁₈H₁₅P |

| p-Toluenesulfonic acid | C₇H₈O₃S |

| Lithium Chloride | LiCl |

| Hydrogen Chloride | HCl |

| Water | H₂O |

| Triphenylphosphine-3,3′,3″-trisulfonic acid trisodium salt (TPPTS) | C₁₈H₁₂Na₃O₉P₃S₃ |

Environmental and Green Chemistry Considerations

Formation as a Photodegradation Product of Ibuprofen (B1674241)

(1R)-1-(4-isobutylphenyl)ethanol is recognized as a photodegradation product of the widely used non-steroidal anti-inflammatory drug, ibuprofen. scbt.comchemicalbook.com When ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, enters aquatic environments, it is susceptible to transformation upon exposure to sunlight. The degradation process involves complex photochemical reactions that alter the drug's original structure.

Studies have identified 1-(4-isobutylphenyl)ethanol (B131453) as one of the major byproducts of ibuprofen's direct photolysis in water. researchgate.net The process involves the decarboxylation of the propanoic acid side chain of the ibuprofen molecule, followed by reactions that lead to the formation of the ethanol (B145695) substituent on the phenyl ring. The presence of dissolved organic matter in natural waters can influence the rate and pathway of this transformation.

Once formed, 1-(4-isobutylphenyl)ethanol is subject to further environmental transformations. Its degradation can proceed through several pathways, including both biotic and abiotic processes.

Abiotic Degradation:

Dehydration: The compound can undergo dehydration to form p-isobutylstyrene. researchgate.net

Oxidation/Deprotonation: It can be transformed into 4'-(2-methylpropyl)acetophenone (also known as 4-isobutylacetophenone). researchgate.net This ketone is also a known photoproduct of ibuprofen. researchgate.net

Biotic Degradation: While specific studies on the microbial degradation of this compound are limited, the broader context of ibuprofen's biodegradation provides relevant insights. Bacteria are known to degrade ibuprofen through various pathways, often initiated by enzymes like monooxygenases and dioxygenases. nih.govmdpi.com These processes typically involve hydroxylation of the isobutyl side chain or the aromatic ring. nih.gov It is plausible that similar enzymatic systems could act on this compound, breaking it down into smaller, simpler molecules.

The table below summarizes the key environmental transformation products of 1-(4-isobutylphenyl)ethanol.

Table 1: Environmental Transformation Products| Precursor Compound | Transformation Product | Transformation Pathway |

|---|---|---|

| 1-(4-Isobutylphenyl)ethanol | p-Isobutylstyrene | Dehydration researchgate.net |

| 1-(4-Isobutylphenyl)ethanol | 4'-(2-Methylpropyl)acetophenone | Oxidation/Deprotonation researchgate.net |

| Ibuprofen | 1-(4-Isobutylphenyl)ethanol | Photodegradation/Decarboxylation researchgate.netresearchgate.net |

Sustainable Synthesis Methodologies

As an important chiral intermediate for the synthesis of ibuprofen, the production of this compound has been a focus of green chemistry principles. These principles advocate for processes that reduce waste, use less hazardous substances, and improve energy efficiency. amazonaws.comwisdomlib.org The primary route for its synthesis is the catalytic hydrogenation of 4'-isobutylacetophenone (B122872).

Sustainable approaches to this synthesis include:

Catalysis: Utilizing efficient catalysts to improve reaction rates and selectivity, thereby reducing energy consumption and unwanted byproducts. amazonaws.com

Solvent-Free Reactions: Conducting the reaction without a solvent minimizes waste and simplifies product purification. google.com

Biocatalysis: Employing enzymes or whole-cell systems can achieve high enantioselectivity, producing the desired (R)-enantiomer with high purity under mild reaction conditions.

A significant goal in the industrial synthesis of 1-(4-isobutylphenyl)ethanol is to maximize the yield of the desired product while minimizing the formation of impurities. google.com The reduction of side-products is crucial as it simplifies the purification process, which is particularly important for manufacturing pharmaceutical-grade substances. google.com

One major side-product in the hydrogenation of 4'-isobutylacetophenone is 1-ethyl-4-isobutylbenzene (B25356), formed by the over-reduction of the alcohol. google.com Research has focused on developing highly selective catalyst systems to prevent this.

Key Developments:

Copper-Based Catalysts: A process using a catalyst composition containing copper has been developed for the liquid-phase hydrogenation of 1-(4-isobutylphenyl)ethanone. This method demonstrates high selectivity, reducing the formation of 1-ethyl-4-isobutylbenzene and is suitable for continuous, large-scale industrial production. google.com

Treated Nickel Catalysts: Another approach involves the hydrogenation of 4-isobutylacetophenone in the absence of a solvent using a treated activated sponge nickel catalyst (Raney nickel). This solvent-free method achieves high conversion and yield, aligning with the principles of waste reduction. google.com

Enantioselective Synthesis: For producing the specific (R)-enantiomer, biocatalytic methods have shown promise. For instance, the use of Daucus carota cells or lipase-mediated kinetic resolution can yield the product with high enantiomeric excess, reducing the waste associated with separating unwanted stereoisomers.

The table below highlights different catalytic systems used in the synthesis of 1-(4-isobutylphenyl)ethanol, emphasizing green chemistry aspects.

Table 2: Catalytic Systems for Sustainable Synthesis| Catalyst System | Starting Material | Key Advantage | Reference |

|---|---|---|---|

| Copper and other metals | 1-(4-Isobutyl-phenyl)ethanone | High selectivity, reduced side-products, suitable for continuous process. google.com | google.com |

| Treated Raney Nickel | 4-Isobutylacetophenone | Solvent-free reaction, high conversion and yield. google.com | google.com |

| Daucus carota cells | 4'-Isobutylacetophenone | High enantioselectivity for (S)-isomer, biocatalytic. | |

| Lipase | Racemic 1-(4-isobutylphenyl)ethanol | Kinetic resolution for enantiomerically pure forms. |

Compound Index

The following table lists the chemical compounds mentioned in this article.

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound | C₁₂H₁₈O | Main subject of the article |

| Ibuprofen | C₁₃H₁₈O₂ | Parent compound, pharmaceutical |

| 4'-Isobutylacetophenone | C₁₂H₁₆O | Photodegradation product, synthesis precursor |

| p-Isobutylstyrene | C₁₂H₁₆ | Environmental transformation product |

| 1-Ethyl-4-isobutylbenzene | C₁₂H₁₈ | Synthesis side-product |

Future Research Directions and Unexplored Avenues in 1r 1 4 Isobutylphenyl Ethanol Research

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The enantioselective synthesis of (1R)-1-(4-isobutylphenyl)ethanol is a critical area of research, as the stereochemistry of this intermediate dictates the chirality of the final active pharmaceutical ingredient, ibuprofen (B1674241). Future research is focused on developing more efficient and highly enantioselective catalytic systems.

Current research has explored a variety of catalytic approaches, including both homogeneous and heterogeneous systems. Homogeneous catalysts, such as those based on palladium complexes like PdCl₂(PPh₃)₂, have demonstrated high activity. google.com However, challenges related to catalyst recovery and recycling have spurred interest in heterogeneous catalysts. Systems utilizing copper, such as copper-based catalysts on silica (B1680970) supports (Cu/SiO₂), and Raney nickel have shown promise for use in continuous flow reactors, offering high conversion rates and easier catalyst separation. google.com

A significant future direction lies in the design of novel chiral ligands for transition metal catalysts, such as those based on iridium and rhodium, to further improve enantioselectivity in asymmetric hydrogenation processes. Biocatalysis represents another promising frontier. The use of enzymes, such as alcohol dehydrogenases, or whole-cell systems like Daucus carota cells, has demonstrated the potential to produce the desired (S)-enantiomer with high enantiomeric excess.

Future investigations will likely focus on:

Ligand Design: Synthesizing and screening new generations of chiral ligands to achieve near-perfect enantioselectivity (>99% ee) under milder reaction conditions.

Catalyst Immobilization: Developing robust methods for immobilizing highly active homogeneous catalysts onto solid supports to combine the benefits of high activity with ease of recovery and reuse.

Biocatalyst Engineering: Employing protein engineering and directed evolution to enhance the stability, activity, and substrate specificity of enzymes for the production of this compound.

Flow Chemistry Integration: Optimizing the integration of these novel catalytic systems into continuous flow processes to improve efficiency, safety, and scalability. google.com

| Catalytic System | Catalyst Type | Key Findings/Future Research Focus |

|---|---|---|

| Palladium Complexes (e.g., PdCl₂(PPh₃)₂) | Homogeneous | High activity but requires efficient ligand recycling. Future work will focus on developing more robust and recyclable ligands. google.com |

| Copper-based Catalysts (e.g., Cu/SiO₂) | Heterogeneous | Enables continuous flow reactors with high conversion. Research will aim to improve catalyst longevity and prevent sintering at high temperatures. |

| Raney Nickel | Heterogeneous | Effective for hydrogenation in the absence of a solvent. Future studies may explore modifications to enhance activity and selectivity. google.com |

| Iridium/Rhodium with Chiral Ligands | Homogeneous | Promising for high enantioselectivity in asymmetric hydrogenation. The development of novel, more effective chiral ligands is a key research area. |

| Biocatalysts (e.g., Daucus carota cells, alcohol dehydrogenases) | Biocatalysis | High enantiomeric excess achievable. Future research will involve enzyme engineering for improved stability and efficiency. |

Investigation of Specific Biological Interactions and Mechanistic Pathways

While primarily known as a pharmaceutical intermediate, this compound is also a photodegradation product of ibuprofen, raising questions about its own biological activity and potential environmental impact. chemicalbook.comscbt.com Future research is increasingly focused on elucidating its specific interactions with biological systems and understanding its mechanistic pathways.

Studies have indicated that 1-(4-isobutylphenyl)ethanol (B131453) exhibits cytotoxicity. chemicalbook.combio-equip.cn Research has also shown that photodegradation products of ibuprofen can have different toxicological effects than the parent compound, with some products demonstrating greater toxicity to human cell lines. nih.gov This underscores the importance of understanding the biological fate of this compound.

Key areas for future investigation include:

Cytotoxicity Mechanisms: Detailed studies to determine the molecular mechanisms underlying the observed cytotoxicity of this compound in various cell types, including human liver and kidney cells. nih.gov

Enzyme Interactions: Identifying specific enzymes and metabolic pathways involved in the biotransformation of this compound in microorganisms and mammals. This includes investigating its potential to be a substrate or inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. nih.gov

Microbial Degradation: Exploring the potential for microbial enzymes to degrade this compound, which could have applications in bioremediation to remove ibuprofen and its byproducts from the environment. nih.gov

Comparative Toxicology: Conducting comprehensive toxicological studies to compare the effects of this compound with ibuprofen and other degradation products to build a complete picture of their environmental and health implications.

| Area of Investigation | Research Focus | Rationale |

|---|---|---|

| Cytotoxicity | Investigate the mechanisms of cell death induced by the compound in human cell lines (e.g., liver, kidney). nih.gov | To understand its potential toxicity as a photodegradation product of ibuprofen. chemicalbook.comnih.gov |

| Enzymatic Interactions | Identify specific enzymes (e.g., cytochrome P450) that metabolize the compound and determine the resulting metabolites. nih.gov | To predict its metabolic fate and potential for drug-drug interactions. |

| Microbial Degradation | Screen for and characterize microorganisms and their enzymes capable of degrading the compound. nih.gov | To explore bioremediation strategies for environmental contaminants. |

| Comparative Toxicology | Compare the toxicological profiles of this compound, ibuprofen, and other degradation products. nih.gov | To assess the overall environmental and health risks associated with ibuprofen use and degradation. |

Advanced Materials and Process Engineering for Scalable Industrial Applications

The efficient and scalable production of this compound is crucial for the pharmaceutical industry. Future research in this area will focus on the development of advanced materials and the application of process engineering principles to optimize industrial synthesis.

Process intensification is a key strategy for improving the efficiency and sustainability of chemical manufacturing. researchgate.net For the synthesis of ibuprofen and its intermediates, this includes the design of novel reactors and the implementation of continuous flow processes. researchgate.netexlibrisgroup.com Continuous manufacturing offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. exlibrisgroup.com

Future research directions in this domain will likely involve:

Continuous Flow Synthesis: Designing and optimizing continuous flow systems for the entire synthesis process, from the starting materials to the final purified product. This includes the integration of in-line monitoring and control technologies to ensure process stability and efficiency. exlibrisgroup.com

Advanced Reactor Design: Developing specialized reactors, such as microreactors or packed-bed reactors, that are tailored for the specific catalytic reactions involved in the synthesis of this compound. researchgate.net

Novel Purification Materials and Techniques: Investigating advanced materials and methods for the purification of the chiral alcohol. This includes the use of preparative chromatography with specialized chiral stationary phases, as well as advanced crystallization techniques to achieve high purity and enantiomeric excess. neopharmlabs.comymc.co.jp The development of more efficient and cost-effective purification strategies is essential for large-scale production. neopharmlabs.com

| Area of Advancement | Key Technologies and Approaches | Anticipated Benefits |

|---|---|---|

| Continuous Flow Synthesis | Integration of multi-step reactions in a continuous flow setup with in-line analytics. exlibrisgroup.com | Improved yield, safety, and product consistency; reduced footprint. exlibrisgroup.com |

| Advanced Reactor Design | Use of microreactors, packed-bed reactors, and other novel reactor configurations. researchgate.net | Enhanced heat and mass transfer, leading to higher reaction rates and selectivity. |

| Purification Technologies | Preparative HPLC with advanced chiral stationary phases, recycling chromatography, and optimized crystallization methods. neopharmlabs.comymc.co.jp | Higher purity and enantiomeric excess of the final product; reduced solvent consumption. ymc.co.jp |

| Process Modeling | Computational fluid dynamics (CFD) and kinetic modeling to simulate and optimize the process. | Faster process development, reduced experimental effort, and improved economic viability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.